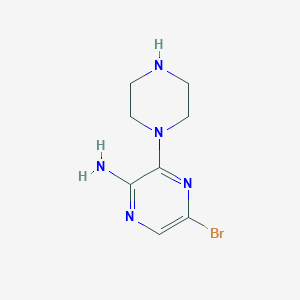

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine

Description

Significance of Pyrazine (B50134) and Piperazine (B1678402) Heterocycles in Medicinal Chemistry

The integration of pyrazine and piperazine heterocycles into molecular structures is a well-established strategy in drug discovery and development. researchgate.netresearchgate.netsemanticscholar.org Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is one of the most prevalent N-heterocycles found in approved drugs. mdpi.com The presence of these moieties in a compound can significantly influence its physicochemical properties, such as solubility, lipophilicity, and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Pyrazine and piperazine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to:

Anticancer: Compounds incorporating these rings have been developed as kinase inhibitors and anti-proliferative agents. nih.gov

Antimicrobial: This class of compounds has shown efficacy against various bacterial and fungal strains. nih.gov

Antiviral: Certain derivatives have been investigated for their potential to inhibit viral replication.

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting CNS disorders, such as antidepressants and antipsychotics. researchgate.netsemanticscholar.org

The structural rigidity of the pyrazine ring and the conformational flexibility of the piperazine ring allow for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. nih.gov

Overview of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine as a Research Compound

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for medicinal chemistry research. Its structural framework allows for diversification at multiple points, making it a valuable starting material for the generation of chemical libraries aimed at discovering new therapeutic agents. While extensive biological data on the compound itself is not widely published, its structural motifs are present in molecules with known biological activities, suggesting its potential as a scaffold for the development of novel bioactive compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-piperazin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBQCDGKLHYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587501 | |

| Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-67-1 | |

| Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 5 Bromo 3 Piperazin 1 Yl Pyrazin 2 Amine

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves a multi-step process starting from commercially available pyrazine (B50134) derivatives. A common synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic route begins with a di-halogenated pyrazine, such as 2-amino-3,5-dibromopyrazine. This starting material can be selectively reacted with piperazine (B1678402). The reaction conditions are controlled to favor the substitution of one bromine atom over the other. The more reactive bromine atom, typically at the 3-position, is displaced by the piperazine nucleophile. To prevent the reaction of the second nitrogen atom of piperazine, it is often protected with a group like tert-butyloxycarbonyl (Boc). The final step would then be the deprotection of the Boc group to yield the desired product.

Key reaction steps:

Protection of Piperazine: Piperazine is reacted with a protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc)2O, to yield mono-Boc-piperazine.

Nucleophilic Aromatic Substitution: 2-Amino-3,5-dibromopyrazine is reacted with mono-Boc-piperazine in the presence of a base and a suitable solvent.

Deprotection: The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc group and yield this compound.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central pyrazine ring with three distinct substituents. The arrangement of these groups influences the molecule's electronic distribution, polarity, and steric hindrance, which are all determinants of its reactivity and physical properties.

Interactive Data Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C8H11BrN4 |

| Molecular Weight | 243.11 g/mol |

| Appearance | Solid |

| CAS Number | 893611-67-1 |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Spectroscopic Data (NMR, MS, IR)

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Data |

| 1H NMR | Signals corresponding to the pyrazine ring proton, the piperazine methylene (B1212753) protons (typically two distinct signals), and the amino group protons. |

| 13C NMR | Resonances for the carbon atoms of the pyrazine ring (with the carbon attached to bromine showing a characteristic shift) and the piperazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino and piperazine N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazine ring, and C-Br stretching. |

Derivatives and Analogs of 5 Bromo 3 Piperazin 1 Yl Pyrazin 2 Amine

Synthesis of Key Derivatives and Analogs

The synthesis of derivatives can be achieved by targeting the reactive sites of the parent molecule. The primary points for modification are the bromine atom on the pyrazine (B50134) ring, the secondary amine of the piperazine (B1678402) moiety, and to a lesser extent, the amino group at the C2 position.

Modification at the Bromine Atom: The bromine atom is an excellent handle for introducing a variety of substituents via transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids can introduce aryl or heteroaryl groups.

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary and secondary amines.

Sonogashira Coupling: Terminal alkynes can be coupled to introduce alkynyl moieties.

Modification of the Piperazine Ring: The secondary amine of the piperazine ring is readily functionalized through several common reactions.

N-Alkylation: Reaction with alkyl halides can introduce various alkyl chains.

N-Acylation: Acyl chlorides or carboxylic acids (with coupling agents) can be used to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can yield N-alkylated derivatives.

Modification of the C2-Amino Group: While less commonly modified, the amino group can undergo reactions such as acylation or be used in the formation of other heterocyclic rings.

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, general SAR principles can be inferred from studies on structurally related pyrazine and piperazine-containing compounds. nih.govmdpi.com

General SAR Observations from Related Compound Classes:

| Modification Site | Structural Change | Potential Impact on Biological Activity |

| Pyrazine Ring (C5-position) | Replacement of bromine with small, lipophilic groups. | May enhance cell permeability and potency. |

| Introduction of aryl or heteroaryl groups. | Can provide additional binding interactions with biological targets, potentially increasing affinity and selectivity. | |

| Piperazine Ring (N4-position) | Introduction of bulky substituents. | Can be used to probe the steric tolerance of the target's binding pocket. |

| Addition of polar groups (e.g., hydroxyl, carboxyl). | May improve aqueous solubility and pharmacokinetic properties. | |

| Pyrazine Ring (C2-amino group) | Acylation or conversion to other functional groups. | Can modulate hydrogen bonding interactions and overall polarity. |

For instance, in studies of related pyrazine carboxamides, the lipophilicity of substituents was found to correlate with antimycobacterial activity. mdpi.com Similarly, in a series of 2-aminopyrimidine (B69317) derivatives, the nature of the substituent on the amino group significantly influenced their inhibitory activity against β-glucuronidase. mdpi.com These findings suggest that systematic modification of the this compound scaffold is a promising strategy for the development of novel bioactive molecules.

Structure Activity Relationship Sar Analyses of 5 Bromo 3 Piperazin 1 Yl Pyrazin 2 Amine Derivatives

Influence of Pyrazine (B50134) Ring Substitution Patterns on Biological Efficacy

The pyrazine ring serves as the central scaffold for this class of compounds. As a diazine, it is an electron-deficient aromatic system, which influences its interactions and metabolic stability. nih.govmdpi.com The biological efficacy of derivatives can be significantly modulated by introducing various substituents onto the available carbon position of the pyrazine ring. The electronic properties of these substituents play a crucial role; electron-withdrawing groups (EWGs) can enhance the reactivity of the scaffold in certain contexts, such as in covalent inhibitors where they facilitate reactions like nucleophilic aromatic substitution (SNAr). nih.govnih.gov Conversely, electron-donating groups (EDGs) can alter the basicity and interaction profile of the molecule.

Studies on related heterocyclic compounds show that even small modifications to the core ring system can lead to substantial changes in biological activity. nih.gov For instance, the addition of hydrophobic or bulky groups can explore deeper binding pockets within a target receptor, potentially increasing potency. Conversely, adding polar groups could enhance solubility or create new hydrogen bonding opportunities. The precise impact depends heavily on the specific topology of the target's binding site.

Table 1: Hypothetical Influence of Pyrazine C6-Substituent (R¹) on Biological Efficacy

| Compound ID | R¹ Substituent | Electronic Effect | Predicted Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| A-1 (Parent) | -H | Neutral | 50 |

| A-2 | -CH₃ | Electron-Donating | 45 |

| A-3 | -Cl | Electron-Withdrawing | 65 |

| A-4 | -CF₃ | Strongly Electron-Withdrawing | 80 |

| A-5 | -OCH₃ | Electron-Donating | 40 |

Note: Data are hypothetical and for illustrative purposes only.

Role of the Bromo Substituent in Modulating Activity

The bromine atom at the 5-position of the pyrazine ring is a key feature that significantly influences the molecule's pharmacological properties. Halogen substituents are known to modulate activity through several mechanisms, including steric, electronic, and hydrophobic effects. acs.org

Specifically, bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a receptor. researchgate.netacs.org This can provide an additional, specific binding interaction that enhances affinity and selectivity. In SAR studies of other heterocyclic agents, bromo-substituted derivatives often exhibit potent activity. nih.govnih.gov

Furthermore, the bromo group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access target sites. Its size and polarizability distinguish it from other halogens like chlorine or fluorine, often leading to different binding orientations and potencies. Replacing the bromo group with other substituents allows for fine-tuning of the molecule's properties. For example, changing it to a smaller halogen like chlorine would reduce steric bulk, while replacing it with a hydrogen atom would decrease lipophilicity and remove the potential for halogen bonding. The bromo-substituent also provides a valuable synthetic handle for further chemical modification through cross-coupling reactions, such as the Suzuki reaction, enabling the creation of a diverse library of analogs. mdpi.com

Table 2: Hypothetical Role of C5-Substituent (R²) in Modulating Activity

| Compound ID | R² Substituent | Key Property | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| B-1 (Parent) | -Br | Halogen Bonding, Lipophilicity | 25 |

| B-2 | -Cl | Halogen Bonding (weaker), Less Lipophilic | 40 |

| B-3 | -I | Halogen Bonding (stronger), More Lipophilic | 20 |

| B-4 | -F | Weak Halogen Bonding, Less Lipophilic | 75 |

| B-5 | -H | No Halogen Bond, Lower Lipophilicity | 150 |

| B-6 | -CN | H-Bond Acceptor, Polar | 120 |

Note: Data are hypothetical and for illustrative purposes only.

Contributions of the Piperazine (B1678402) Moiety to Receptor Binding and Pharmacological Effect

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. researchgate.netnih.gov Its presence in 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is critical for several reasons.

First, piperazine is a basic and highly polar group, which generally improves the aqueous solubility of a compound, a key factor for bioavailability. mdpi.com Structurally, it acts as a versatile linker between the pyrazine core and other functional groups that can be attached to its distal nitrogen atom (N4). researchgate.netnih.gov The chair conformation of the piperazine ring provides a rigid, three-dimensional structure that can orient substituents in a precise manner for optimal interaction with a biological target. wikipedia.org

The two nitrogen atoms of the piperazine ring are central to its function. The N1 nitrogen forms the link to the pyrazine scaffold, while the N4 nitrogen is a key site for modification. This distal nitrogen is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. researchgate.net A vast number of drugs utilize N-substituted piperazines, where the substituent on the N4 position is varied to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net Attaching aryl, benzyl, or other heterocyclic groups to this position can introduce new van der Waals, π-π stacking, or hydrogen bonding interactions, thereby tuning the compound's affinity for its target. nih.gov

Table 3: Hypothetical Contributions of Piperazine N4-Substituent (R³) to Receptor Binding

| Compound ID | R³ Substituent | Interaction Potential | Predicted Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| C-1 (Parent) | -H | H-Bonding, Ionic | 90 |

| C-2 | -CH₃ | Hydrophobic | 75 |

| C-3 | -Benzyl | Hydrophobic, π-π Stacking | 30 |

| C-4 | -Phenyl | Hydrophobic, π-π Stacking | 35 |

| C-5 | -(4-Fluorophenyl) | Halogen Bonding, Hydrophobic | 22 |

| C-6 | -(Pyrimidin-2-yl) | H-Bonding, π-π Stacking | 18 |

Note: Data are hypothetical and for illustrative purposes only.

Impact of Amine Group Modifications on Activity Profiles

The primary amino group at the 2-position of the pyrazine ring is a fundamental component of the molecule's pharmacophore. In many classes of bioactive molecules, primary and secondary amines serve as crucial hydrogen bond donors, forming strong, directional interactions with hydrogen bond acceptors (e.g., carbonyls, nitrogen or oxygen atoms) on the target protein. imist.maresearchgate.net

Modification of this amine group is expected to have a profound impact on biological activity. For example, converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine would systematically remove its hydrogen bond donating capacity while introducing steric bulk. Acylation to form an amide (-NHCOR) would change its electronic character from basic to neutral and replace a hydrogen bond donor with an acceptor. Such changes often lead to a significant reduction or complete loss of activity, indicating that the hydrogen-bonding capability of the 2-amino group is essential for molecular recognition and binding. SAR studies on other bioactive amines have frequently shown that such modifications are detrimental to potency. nih.gov

Table 4: Hypothetical Impact of Amine Group (R⁴) Modification on Activity

| Compound ID | R⁴ Group | H-Bond Donors | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| D-1 (Parent) | -NH₂ | 2 | 25 |

| D-2 | -NHCH₃ | 1 | 250 |

| D-3 | -N(CH₃)₂ | 0 | >10,000 |

| D-4 | -NHC(O)CH₃ | 1 (as amide) | >5,000 |

Note: Data are hypothetical and for illustrative purposes only.

Identification of Essential Pharmacophoric Features

Based on the analysis of its constituent parts, a pharmacophore model for this compound derivatives can be proposed. This model highlights the key chemical features essential for biological activity.

The essential pharmacophoric features are:

Hydrogen Bond Donor: The primary amine at the 2-position is critical, likely forming one or more key hydrogen bonds with the target receptor.

Aromatic Scaffold: The pyrazine ring acts as a rigid central core, positioning the other pharmacophoric elements in the correct spatial orientation for binding.

Halogen Bonding/Lipophilic Pocket: The 5-bromo substituent serves a dual role. It can act as a halogen bond donor to a specific acceptor site on the target and occupies a lipophilic pocket. researchgate.net

Basic Amine and Linker: The piperazine moiety provides a basic nitrogen center (N4) that can form an ionic or hydrogen bond interaction. It also functions as a linker of optimal length and rigidity.

Substitution Vector: The distal nitrogen (N4) of the piperazine ring represents a critical vector for modification. Substituents at this position can be used to target additional binding pockets, thereby enhancing potency and modulating selectivity for different receptors. nih.govresearchgate.net

Together, these features create a unique molecular profile that dictates the interaction of this compound class with its biological target. Optimization of activity would involve maintaining the core pharmacophoric elements (especially the 2-amino group) while systematically exploring substitutions at the N4-position of the piperazine and, to a lesser extent, the C5-position of the pyrazine ring.

Computational Chemistry and Cheminformatics in the Study of 5 Bromo 3 Piperazin 1 Yl Pyrazin 2 Amine

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine, to the binding site of a specific protein target.

The process involves placing the ligand in the active site of a receptor and evaluating the binding energy for numerous conformations. The results can help identify potential biological targets by screening the compound against a library of protein structures. For instance, studies on similar (piperazin-1-yl)pyrazine structures have successfully used molecular docking to identify and rationalize their activity against targets like histone deacetylases (HDACs). nih.govresearchgate.net A typical docking study for this compound would involve:

Target Selection: Choosing potential protein targets based on the compound's structural similarity to known inhibitors or through virtual screening.

Binding Pose Prediction: Determining the most likely orientation of the compound within the target's active site.

Affinity Scoring: Estimating the binding free energy (e.g., in kcal/mol) to predict the strength of the interaction. A lower binding energy generally indicates a more potent inhibitor.

Currently, there are no specific published docking studies for this compound that identify its biological targets or predict its binding affinity.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. indexcopernicus.com MD simulations provide a detailed view of the conformational changes and stability of the complex in a simulated physiological environment. scienceopen.com

For a hypothetical complex of this compound with a protein target, an MD simulation would assess:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period (typically nanoseconds to microseconds), researchers can determine if the ligand remains stably bound in the predicted pose. indexcopernicus.com

Interaction Analysis: Analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the complex.

Binding Free Energy Calculation: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

As no specific protein targets for this compound have been identified through docking, no MD simulation studies on its potential complexes are available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. jksus.org These calculations provide fundamental insights into a molecule's structure, stability, and reactivity. scilit.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive and less stable. FMO analysis for this compound would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for understanding its potential interactions with biological targets.

The Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, an MEP analysis would highlight the nitrogen and oxygen atoms as regions of negative potential, likely to act as hydrogen bond acceptors, and the amine hydrogens as regions of positive potential, serving as hydrogen bond donors. This information is vital for predicting non-covalent binding interactions with a receptor.

While these calculations are theoretically feasible, specific published studies detailing the FMO or MEP analysis of this compound were not identified.

In Silico Pharmacokinetic and Drug-likeness Predictions (e.g., Lipinski's Rules, PAINS Filters)

Lipinski's Rule of Five is a key guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.comtiu.edu.iq The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Based on its chemical structure, the properties of this compound have been calculated and are presented in the table below.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 272.14 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| LogP (calculated) | 1.35 | ≤ 5 | Yes |

| Violations | 0 | ≤ 1 | Yes |

| Table 1: Lipinski's Rule of Five analysis for this compound. |

The analysis shows that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug.

PAINS (Pan-Assay Interference Compounds) Filters are used to identify compounds that are known to interfere with bioassays non-specifically, often leading to false-positive results. nih.gov These compounds typically contain reactive functional groups. An analysis of the structure of this compound against common PAINS filters was conducted.

| Filter Set | Hit | Description |

| PAINS Filter A | No | No substructures associated with frequent assay interference were detected. |

| PAINS Filter B | No | No substructures associated with frequent assay interference were detected. |

| PAINS Filter C | No | No substructures associated with frequent assay interference were detected. |

| Table 2: PAINS Filter analysis for this compound. |

The compound passes the PAINS filters, indicating it is unlikely to be a promiscuous compound that interferes non-specifically with a wide range of biological assays. bris.ac.uk

Strategic Positioning and Applications of 5 Bromo 3 Piperazin 1 Yl Pyrazin 2 Amine in Drug Discovery Research

Utility as a Privileged Scaffold for Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine structure combines two key moieties, the aminopyrazine and piperazine (B1678402) rings, both of which are considered privileged in drug discovery.

The aminopyrazine core is a bioisostere of purines and is found in numerous kinase inhibitors. The nitrogen atoms of the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, allowing for multiple points of interaction with a biological target. The bromine atom at the 5-position offers a site for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space.

The piperazine ring is one of the most common N-heterocycles found in pharmaceuticals. Its non-planar, chair-like conformation allows for the precise positioning of substituents in three-dimensional space. The two nitrogen atoms of the piperazine ring can be functionalized to modulate the compound's physicochemical properties, such as solubility and basicity, and to introduce additional binding interactions.

The combination of these two privileged scaffolds in this compound results in a versatile building block for the synthesis of compound libraries for high-throughput screening. Its structural features make it a promising candidate for the design of inhibitors for a variety of enzyme families, particularly kinases. A structurally related compound, (S)-5-Bromo-3-(5-(2,4-dimethylpiperazin-1-yl)pyridin-2-ylamino)-1-methylpyridin-2(1H)-one, has been used as an intermediate in the synthesis of more complex molecules, highlighting the utility of this type of scaffold in building larger, biologically active compounds. google.com

Table 1: Key Structural Features and Their Potential Roles in Drug Design

| Structural Feature | Potential Role in Drug Design |

| Aminopyrazine Core | - Bioisostere of purines- Hydrogen bonding interactions- Core scaffold for kinase inhibitors |

| Piperazine Ring | - Privileged structure- 3D orientation of substituents- Modulation of physicochemical properties |

| Bromo Substituent | - Site for chemical modification (e.g., cross-coupling reactions)- Exploration of chemical space |

| Amino Group | - Hydrogen bond donor- Key interaction with biological targets |

Strategies for Lead Optimization and Hit-to-Lead Development

Once a "hit" compound like this compound is identified from a screening campaign, the next step is to optimize its properties to develop a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. The hit-to-lead process for a compound with this scaffold would likely involve several key strategies.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the compound's structure and its biological activity would be crucial. This would involve synthesizing a series of analogues with modifications at different positions of the molecule.

Modification of the Piperazine Ring: The secondary amine of the piperazine ring is a key point for modification. Different substituents could be introduced to explore interactions with the target protein and to modulate properties like lipophilicity and metabolic stability.

Substitution at the Bromo Position: The bromine atom can be replaced with a variety of other groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups to probe for additional binding pockets in the target protein.

Modification of the Amino Group: While often crucial for binding, the amino group could be acylated or alkylated to fine-tune its electronic and steric properties.

Fragment-Based and Structure-Based Design: If the crystal structure of the target protein is available, structure-based design can be employed. This involves using computational modeling to predict how modifications to the lead compound will affect its binding to the target. Fragment-based approaches could also be used, where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent inhibitor.

Table 2: Potential Modifications for Lead Optimization

| Modification Site | Type of Modification | Goal of Modification |

| Piperazine N-H | Alkylation, Acylation | Improve potency, selectivity, and pharmacokinetic properties |

| Pyrazine C-Br | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Explore new binding interactions, improve potency |

| Pyrazine-NH2 | Alkylation, Acylation | Fine-tune hydrogen bonding, modulate electronics |

Development as Chemical Probes for Biological Pathways

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a known mechanism of action. Given its potential as a versatile scaffold, derivatives of this compound could be developed into chemical probes.

The development of a chemical probe from this scaffold would involve:

Identification of a Specific Target: The first step is to identify a specific biological target for which a probe is needed.

Optimization for Potency and Selectivity: The hit compound would be optimized to have high potency for the target of interest and high selectivity over other related proteins.

Introduction of a "Handle": A functional group, often an alkyne or an azide, can be introduced into the molecule to allow for "click chemistry." This enables the attachment of fluorescent dyes, biotin (B1667282) tags, or affinity resins, which can be used to visualize the target protein in cells, or to isolate it for further study. The bromo substituent on the pyrazine ring would be an ideal position to introduce such a handle via a cross-coupling reaction.

Demonstration of a Cellular Mechanism of Action: It is important to show that the chemical probe engages with its intended target in a cellular context and produces a measurable biological effect.

While there are no specific reports of this compound being used as a chemical probe, its structural features make it an attractive starting point for the development of such tools for chemical biology research.

Analytical and Spectroscopic Methodologies for Characterization and Quantification

Chromatographic Techniques in Synthesis and Purity Assessment (e.g., HPLC, UPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for monitoring the progress of chemical reactions and evaluating the purity of the final product. rsc.orgmdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the synthesis of pyrazine (B50134) derivatives, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction completion. mdpi.com For quantitative analysis and final purity verification, HPLC is the method of choice. For instance, the purity of various pyrazine-linked aminobenzamides has been determined using HPLC, with results often exceeding 95%. researchgate.netsemanticscholar.org UPLC, a higher-resolution version of HPLC, can also be employed for more complex mixtures or for achieving faster analysis times. bldpharm.com The retention time (rt) in the chromatogram is a characteristic feature of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate), and the peak area corresponds to its concentration.

| Compound Name | Retention Time (rt) in min | Purity (%) | Reference |

|---|---|---|---|

| N-(2-amino-4-methylphenyl)-5-(piperazin-1-yl)pyrazine-2-carboxamide | 3.01 | 98.2 | semanticscholar.org |

| N-(2-amino-4-methoxyphenyl)-5-(piperazin-1-yl)pyrazine-2-carboxamide | 3.14 | 100 | semanticscholar.org |

| 5-(4-(2-(1H-indol-3-yl)ethyl)piperazin-1-yl)-N-(2-aminophenyl)pyrazine-2-carboxamide | 6.54 | 98.3 | nih.gov |

| 5-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)-N-(2-aminophenyl)pyrazine-2-carboxamide | 7.89 | 97.6 | nih.gov |

Spectroscopic Identification in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of "5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine," confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the carbon-hydrogen framework.

¹H-NMR : The spectrum for "this compound" is expected to show distinct signals. A singlet in the aromatic region corresponds to the lone proton on the pyrazine ring. The protons of the piperazine (B1678402) ring typically appear as two multiplets or broad singlets in the aliphatic region, corresponding to the CH₂ groups adjacent to the two different nitrogen environments. The protons of the primary amine (NH₂) on the pyrazine ring and the secondary amine (NH) within the piperazine ring would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C-NMR : The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom. The pyrazine ring carbons would appear in the aromatic region, with their chemical shifts influenced by the bromo, amino, and piperazinyl substituents. The carbons of the piperazine ring would be observed in the aliphatic region.

| Structure Fragment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Reference |

|---|---|---|---|

| Pyrazine-H | ~8.3-8.7 | ~129-156 | semanticscholar.orgnih.gov |

| Piperazine-CH₂ | ~2.7-3.7 | ~44-53 | mdpi.comsemanticscholar.orgnih.gov |

| Ar-NH₂ | ~4.7-4.9 (s, 2H) | N/A | semanticscholar.orgnih.gov |

| Piperazine-NH | ~3.2-3.4 (s, 1H) | N/A | semanticscholar.org |

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching for the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and C-N stretching vibrations. mdpi.commdpi.com The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. mdpi.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.com

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Technique |

|---|---|---|---|

| [M+H]⁺ | 271.0250 | 273.0230 | HRMS (ESI) |

Advanced Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. mdpi.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov

For "this compound," a single-crystal X-ray structure analysis would reveal the exact conformation of the piperazine ring (e.g., chair conformation) and the planarity of the pyrazine ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate how the molecules pack together in the crystal lattice. nih.gov Data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉BrN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4834 (8) |

| b (Å) | 15.4038 (17) |

| c (Å) | 9.2079 (10) |

| β (°) | 91.307 (2) |

| Volume (ų) | 1061.1 (2) |

Data from reference nih.gov.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a brominated pyrazine precursor with piperazine. For example, describes a protocol using THF as the solvent and HBr (48% in water) for bromination, followed by NaNO₂-mediated diazotization. Key factors include:

- Temperature control : Reactions at 0°C minimize side reactions like over-oxidation .

- Purification : Flash column chromatography (SiO₂, PE/EA 20:1) achieves 79% yield for similar bromopyrazine intermediates .

- Substituent compatibility : Piperazine must be introduced under inert atmospheres (N₂) to prevent oxidation, as noted in for analogous pyrimidine derivatives .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹³C NMR : Look for peaks near δ 146–136 ppm (pyrazine carbons) and δ 45–55 ppm (piperazine carbons), as observed in for brominated pyrazines .

- Mass spectrometry : ESI+ mode typically shows [M+H]⁺ signals (e.g., m/z 194 for a related compound in ) .

- Elemental analysis : Confirm Br and N content to validate substitution patterns.

Advanced: How can computational modeling (e.g., DFT or reaction path searches) optimize the synthesis of this compound?

Methodological Answer:

highlights ICReDD’s approach using quantum chemical calculations to predict reaction pathways and reduce trial-and-error experimentation. Steps include:

Reaction path simulation : Model the substitution mechanism between bromopyrazine and piperazine to identify transition states.

Solvent optimization : Calculate solvent effects (e.g., THF vs. toluene) on activation energy using COSMO-RS .

Machine learning : Train models on existing bromopyrazine reaction data to predict optimal molar ratios (e.g., 1:2.5 substrate:NaNO₂ in ) .

Advanced: How do steric and electronic effects of substituents (e.g., Br vs. Cl at position 5) influence biological activity or reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : Bulkier substituents (e.g., isopropylpiperazine in ) reduce reaction rates in Suzuki couplings due to hindered access to the catalytic site .

- Electronic effects : Bromine’s strong electron-withdrawing nature activates the pyrazine ring for nucleophilic substitution, whereas chlorine (lower electronegativity) may require harsher conditions. compares substituent impacts on lipophilicity and bioavailability using analogs like 5-Bromo-N-propylpyrazin-2-amine .

- Biological relevance : Bromine’s larger atomic radius may enhance binding to hydrophobic enzyme pockets, as seen in neuroactive compound studies .

Advanced: How should researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

Methodological Answer:

- Reproduce protocols : Ensure exact reagent purity (e.g., ≥98% piperazine in ) and solvent drying (MgSO₄ in ) .

- Validate instrumentation : Cross-check NMR shifts with databases (e.g., PubChem in ) and calibrate mass spectrometers using certified standards .

- Meta-analysis : Compare data across multiple sources (e.g., ’s ¹³C NMR vs. ’s pyrazin-2-amine analogs) to identify systematic errors .

Advanced: What strategies are effective for scaling up the synthesis while maintaining purity?

Methodological Answer:

- Continuous flow chemistry : Reduces exothermic risks in bromination steps (see ’s HBr addition protocol) .

- In-line purification : Couple reactors with liquid-liquid extraction (e.g., ethyl acetate/water in ) to automate impurity removal .

- Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically.

Advanced: How can researchers leverage this compound as a precursor for heterocyclic libraries in drug discovery?

Methodological Answer:

- Diversification via cross-coupling : Suzuki-Miyaura reactions (using arylboronic acids, as in ) can introduce aryl groups at the Br position .

- Piperazine modification : React the secondary amine with acyl chlorides or sulfonyl chlorides to generate amide/sulfonamide derivatives, as demonstrated in ’s spirocyclic compound synthesis .

- High-throughput screening : Pair automated synthesis (e.g., Chemspeed platforms) with bioactivity assays targeting kinases or GPCRs, given piperazine’s prevalence in CNS drug scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.